molecular formula C6H8ClN3O B3283895 5-Chloro-4-methoxy-6-methylpyrimidin-2-amine CAS No. 7749-54-4

5-Chloro-4-methoxy-6-methylpyrimidin-2-amine

Cat. No.: B3283895
CAS No.: 7749-54-4
M. Wt: 173.6 g/mol
InChI Key: RDIQPZHNURKTAE-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-6-methylpyrimidin-2-amine is a pyrimidine derivative, which is a type of aromatic heterocyclic organic compound. Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including DNA and RNA. This particular compound has a chloro, methoxy, and methyl group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 5-Chloro-4-methoxy-6-methylpyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroaniline with appropriate reagents under controlled conditions. For example, the compound can be synthesized by reacting 4-chloroaniline with methoxy and methyl substituents in the presence of a base and a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Chloro-4-methoxy-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-4-methoxy-6-methylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5-Chloro-4-methoxy-6-methylpyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

These comparisons highlight the unique structural features of this compound and its potential for specific applications.

Properties

IUPAC Name

5-chloro-4-methoxy-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIQPZHNURKTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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